molecular formula C23H29BN2O4S B1401411 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole CAS No. 1421252-94-9

5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole

Cat. No.: B1401411
CAS No.: 1421252-94-9
M. Wt: 440.4 g/mol
InChI Key: PWKSCMTYKCDUIS-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The molecular weight of this compound is 286.18 . The predicted boiling point is 434.1±33.0 °C, and the predicted density is 1.09±0.1 g/cm3 . The predicted pKa is 13.91±0.40 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate in Indazole Derivatives Synthesis : This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. Its structure has been analyzed through FTIR, NMR spectroscopy, MS, and X-ray diffraction. These studies provide insights into its molecular structure and physicochemical properties (Ye et al., 2021).

  • Role in Crystal Structure and DFT Studies : It has been used in studies involving density functional theory (DFT) to understand its molecular electrostatic potential and frontier molecular orbitals. This research contributes to a deeper understanding of its chemical behavior and potential applications (Liao et al., 2022).

Chemical Properties and Analysis

  • Physicochemical Properties Investigation : Its molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing significant physicochemical properties. This is crucial for developing applications in various fields of chemistry and material science (Huang et al., 2021).

  • Microwave-Assisted Synthesis : The compound has been synthesized using microwave-assisted methods. This approach is significant for developing efficient synthetic pathways in pharmaceutical and material science industries (Rheault et al., 2009).

Applications in Drug Synthesis and Molecular Studies

  • Preparation of Heteroaryl-linked Benzimidazoles : It serves as a raw material for synthesizing heteroaryl-linked benzimidazoles, indicating its utility in creating novel compounds with potential pharmacological applications (Wu et al., 2021).

  • Palladium-Catalyzed Borylation : The compound has been utilized in palladium-catalyzed borylation processes, showcasing its role in advanced organic synthesis techniques (Takagi & Yamakawa, 2013).

Mechanism of Action

The mechanism of action for this compound is not available .

Safety and Hazards

The safety symbols for this compound are GHS07. The hazard statements include H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BN2O4S/c1-15(2)18-12-13-20-19(21(18)24-29-22(4,5)23(6,7)30-24)14-25-26(20)31(27,28)17-10-8-16(3)9-11-17/h8-15H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSCMTYKCDUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3S(=O)(=O)C4=CC=C(C=C4)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole
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5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole
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5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole
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5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole
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5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole
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5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole

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